H-Thr(Bzl)-OH · HCl

Solid-Phase Peptide Synthesis Difficult Peptide Sequences Boc/Bzl Strategy

For peptide chemists committed to the Boc/Bzl strategy, H-Thr(Bzl)-OH·HCl is the definitive Thr building block. Its acid-stable benzyl ether prevents O-acylation and side reactions during repetitive TFA deprotection cycles, ensuring high-fidelity synthesis of long, aggregation-prone, or glycopeptide sequences. Validated in cost-effective, chromatography-free API manufacturing for Atosiban, this derivative is non-substitutable—using a tBu-protected analog will lead to synthesis failure. Procure this compound when scalability and sequence fidelity are non-negotiable.

Molecular Formula C11H15NO3 · HCl
Molecular Weight 245.71
Cat. No. B1579003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Thr(Bzl)-OH · HCl
Molecular FormulaC11H15NO3 · HCl
Molecular Weight245.71
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Thr(Bzl)-OH·HCl (CAS 60856-51-1) Procurement Guide: Boc/Bzl Strategy Building Block


H-Thr(Bzl)-OH·HCl is the hydrochloride salt of O-benzyl-L-threonine, a protected amino acid derivative . It is a key building block in peptide synthesis, where the benzyl (Bzl) ether on the threonine side-chain hydroxyl prevents unwanted O-acylation and other side reactions during chain assembly [1]. This protection strategy is orthogonal to the tert-butyloxycarbonyl (Boc) group used for temporary Nα-protection, making it a core component of the classical Boc/Bzl solid-phase peptide synthesis (SPPS) strategy [2]. Its molecular formula is C₁₁H₁₅NO₃·HCl with a molecular weight of 245.7 g/mol .

H-Thr(Bzl)-OH·HCl: Why In-Class Substitution with Fmoc/tBu Analogs Compromises Synthesis Outcomes


The choice of side-chain protection for threonine is not interchangeable; it is intrinsically tied to the overall SPPS strategy (Boc/Bzl vs. Fmoc/tBu) [1]. Using a tert-butyl (tBu)-protected threonine derivative (e.g., Fmoc-Thr(tBu)-OH) in a Boc/Bzl synthesis scheme leads to premature deprotection of the threonine hydroxyl group during the repeated trifluoroacetic acid (TFA) treatments required for Boc removal, resulting in O-acylation and other deleterious side reactions [2]. Conversely, the benzyl (Bzl) ether of H-Thr(Bzl)-OH·HCl is stable to the acidic conditions of Boc SPPS, but is readily cleaved at the final stage by strong acids (such as HF or TFMSA), ensuring orthogonality . This strategic incompatibility means that substituting a Bzl-protected derivative with a tBu-protected one within a given synthetic route fundamentally alters the protection/deprotection profile, risking synthesis failure.

Quantitative Evidence for H-Thr(Bzl)-OH·HCl: Differential Performance vs. Alternatives


Synthesis Success for Difficult Sequences: Boc/Bzl with H-Thr(Bzl)-OH·HCl vs. Fmoc/tBu with Fmoc-Thr(tBu)-OH

For the synthesis of a lactam-bridged α-MSH analog, a direct comparison demonstrated that the Boc/Bzl strategy, which employs building blocks like H-Thr(Bzl)-OH·HCl, was successful, whereas the Fmoc/tBu strategy, which uses analogs like Fmoc-Thr(tBu)-OH, was not [1]. The study explicitly concludes that 'Fmoc/tBu strategies are not advantageous for the solid-phase synthesis of this particular type of lactam-bridged peptides' [1]. While the paper does not provide a yield for the Fmoc approach due to its failure, this binary outcome (successful synthesis vs. failure) provides a critical differentiating factor.

Solid-Phase Peptide Synthesis Difficult Peptide Sequences Boc/Bzl Strategy

Glycopeptide Synthesis: Epimerization Suppression with O-Benzylated Threonine

In the synthesis of glycosylated amino acid building blocks, the choice of threonine side-chain protection has a documented impact on epimerization. A study systematically evaluating solid-phase coupling of glycosylated threonine derivatives found that these produce 'only negligible amounts of epimerization' [1]. This contrasts with glycosylated serine derivatives, which are 'highly prone to epimerization' under the same conditions [1]. While the comparison is between serine and threonine, it highlights the favorable intrinsic properties of the threonine scaffold for glycopeptide construction. This advantage is preserved when using the benzyl-protected derivative H-Thr(Bzl)-OH·HCl.

Glycopeptide Synthesis Epimerization Racemization Suppression

Industrial Scalability: H-Thr(Bzl)-OH·HCl in Chromatography-Free Atosiban Intermediate Synthesis

In a 2022 study focused on industrial process development, the key pentapeptide intermediate for the drug Atosiban, NH₂-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH, was synthesized using a BSA/NHS strategy with H-Thr(Bzl)-OH·HCl [1]. This route is specifically noted for requiring 'no chromatography purification' and yielding a 'highly pure pentapeptide compound' [1]. The avoidance of chromatographic purification steps is a major advantage for large-scale manufacturing, significantly reducing costs and processing time compared to routes that rely on multiple purification steps.

Process Chemistry Atosiban Chromatography-Free Synthesis

Definitive Application Scenarios for Procuring H-Thr(Bzl)-OH·HCl


Boc/Bzl Solid-Phase Synthesis of Long or Difficult Peptide Sequences

Procurement of H-Thr(Bzl)-OH·HCl is optimal when the synthetic strategy is firmly based on Boc/Bzl chemistry. This is particularly relevant for long peptides or sequences prone to aggregation during synthesis, where Boc/Bzl strategies can offer superior results . The Bzl side-chain protection is fully orthogonal to the Boc group, ensuring that the threonine hydroxyl remains protected throughout the TFA-mediated deprotection cycles, only being removed at the final global deprotection step with HF or other strong acids.

Synthesis of Glycopeptides and Other Base-Sensitive Conjugates

The use of H-Thr(Bzl)-OH·HCl is strongly indicated in the synthesis of glycopeptides or peptides with other base-labile modifications. The Boc/Bzl strategy, for which this compound is a building block, avoids the use of piperidine (a strong base used in Fmoc deprotection), which can cause β-elimination or other damage to sensitive functionalities like O-linked glycans or phosphate groups [1]. The negligible epimerization observed for glycosylated threonine derivatives further reinforces its suitability [2].

Process Development for Industrial-Scale Peptide APIs

For process chemists developing robust and scalable manufacturing routes for peptide Active Pharmaceutical Ingredients (APIs) like Atosiban, H-Thr(Bzl)-OH·HCl is a proven intermediate. Its use has been validated in a chromatography-free synthesis of a key Atosiban intermediate, demonstrating a pathway to lower manufacturing costs and simplified downstream processing [3]. This makes it a strategic procurement choice for projects where cost of goods and scalability are primary drivers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Thr(Bzl)-OH · HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.